molecular formula C9H9ClN2 B13555580 (3-chloro-1H-indol-7-yl)methanamine

(3-chloro-1H-indol-7-yl)methanamine

Cat. No.: B13555580
M. Wt: 180.63 g/mol
InChI Key: VIRVHZKYAFMOEL-UHFFFAOYSA-N
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Description

(3-chloro-1H-indol-7-yl)methanamine (CAS Number: 887581-96-6) is a chloro-substituted indole derivative with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . This compound features a methanamine group at the 3-position of the 1H-indole scaffold, alongside a chlorine substituent at the 7-position, making it a valuable chemical intermediate for researchers in medicinal and organic chemistry. Indole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . The indole nucleus is a common pharmacophore in clinical and pre-clinical compounds, and its derivatives have demonstrated significant potential in areas such as antimicrobial, antiviral, anticancer, and anti-inflammatory research . While specific biological data for this compound is limited in public sources, its structural features align with compounds studied for their antimicrobial properties. Recent research on structurally similar chloroacetate salts of indolylamines has shown that such compounds can suppress the growth of various microorganism test strains, indicating a promising avenue for antimicrobial development . Researchers value this compound as a key synthetic building block for constructing more complex molecules and for exploring structure-activity relationships (SAR). Its calculated physical properties include a density of 1.35 g/cm³ and a boiling point of approximately 369.8°C . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-7-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H,4,11H2

InChI Key

VIRVHZKYAFMOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)Cl)CN

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1h Indol 7 Yl Methanamine

Retrosynthetic Analysis and Key Precursors for (3-chloro-1H-indol-7-yl)methanamine

A logical retrosynthetic analysis of the target molecule, this compound (I), identifies key precursors and strategic bond disconnections. The primary disconnection is the carbon-nitrogen bond of the 7-aminomethyl group. This leads back to the key intermediate, 3-chloro-1H-indole-7-carbaldehyde (II) , via a reductive amination pathway. An alternative precursor that can be reduced to the aminomethyl group is 3-chloro-1H-indole-7-carbonitrile (III) .

A further disconnection of the carbon-chlorine bond at the C3 position of intermediate II or III points to 1H-indole-7-carbaldehyde (IV) or 1H-indole-7-carbonitrile (V) as fundamental starting materials. These precursors are commercially available or can be synthesized through established methods. sigmaaldrich.comtcichemicals.com This retrosynthetic strategy breaks down the synthesis into two main challenges: the selective chlorination of the indole (B1671886) nucleus at the 3-position and the subsequent introduction of the aminomethyl group at the 7-position.

Direct Synthetic Approaches to this compound

Direct synthetic approaches build upon the retrosynthetic blueprint, focusing on the sequential construction of the molecule from readily available precursors.

The formation of the 3-chloro-1H-indole core, functionalized at the 7-position, is a critical step. This can be achieved either by direct chlorination of a pre-formed indole ring or by constructing the indole ring with the chlorine atom already in place.

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for electrophiles. rsc.org Direct chlorination of a 7-substituted indole, such as 1H-indole-7-carbaldehyde, can be accomplished using various chlorinating agents. The presence of an electron-withdrawing group like a carbaldehyde at C7 can deactivate the ring, but the high intrinsic reactivity of the C3 position often allows for selective chlorination. youtube.com

Common reagents for this transformation are summarized in the table below.

ReagentTypical ConditionsReference
N-Chlorosuccinimide (NCS)Acetonitrile or THF, room temperature nih.gov
Sulfuryl chloride (SO₂Cl₂)Dichloromethane or ether, often at low temperatureGeneral Knowledge
Trichloroisocyanuric acid (TCCA)Dichloromethane, room temperatureGeneral Knowledge

The reaction of 1H-indole-7-carbaldehyde with a mild chlorinating agent like N-chlorosuccinimide in an appropriate solvent selectively yields 3-chloro-1H-indole-7-carbaldehyde.

An alternative to direct chlorination is the construction of the indole nucleus through cyclization reactions where one of the precursors already contains the necessary chlorine atom. Several named reactions can be adapted for this purpose. For instance, the Fischer indole synthesis could potentially utilize a phenylhydrazone derived from a ketone containing a chlorine atom destined for the C3 position.

More contemporary methods, such as palladium-catalyzed cyclizations like the Larock indole synthesis, offer a powerful means to construct substituted indoles. nih.gov This approach would involve the annulation of an appropriately substituted ortho-haloaniline with an alkyne. To yield a 3-chloroindole, this could involve the cyclization of an N-aryl propargylamine (B41283) or a related substrate where the chlorine is incorporated into the alkyne component. nih.govacs.org These methods provide a high degree of flexibility in introducing various substituents onto the indole core during its formation.

Once the key intermediate, 3-chloro-1H-indole-7-carbaldehyde, is secured, the final step is the introduction of the aminomethyl group. This is most commonly achieved through reductive amination.

Reductive amination involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. mdpi.com A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and reaction conditions. organic-chemistry.orgyoutube.com

Reagent SystemAmine SourceTypical ConditionsReference
Sodium borohydride (B1222165) (NaBH₄)Ammonium acetate, Methanol (B129727)Room temperature to reflux nih.gov
Sodium cyanoborohydride (NaBH₃CN)Ammonium acetate, Methanol, pH controlMildly acidic conditions youtube.com
Catalytic Hydrogenation (H₂)Ammonia, MethanolPalladium on carbon (Pd/C) or Raney Nickel catalyst youtube.com
Leuckart-Wallach ReactionAmmonium formate (B1220265) or FormamideHigh temperature mdpi.com

An alternative route involves the conversion of the 3-chloro-1H-indole-7-carbaldehyde to the corresponding oxime, followed by reduction, or converting it to the 3-chloro-1H-indole-7-carbonitrile which can then be reduced to the amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. orgsyn.org

The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds, such as the C3 position of indoles. organic-chemistry.orgresearchgate.net It involves the condensation of a substrate with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to form a "Mannich base". organic-chemistry.org

However, the direct C7-aminomethylation of 3-chloro-1H-indole via a Mannich-type reaction is synthetically challenging. The C3 position of the indole ring is significantly more nucleophilic and sterically accessible than any of the benzene (B151609) ring positions. rsc.orgyoutube.com Therefore, a standard Mannich reaction on 3-chloro-1H-indole would overwhelmingly result in substitution at the C2 position (as C3 is blocked) or N-alkylation, rather than the desired C7 position. Achieving C7 functionalization via a Mannich reaction would require a more complex, directed approach, possibly involving pre-functionalization of the C7 position with a directing group, which falls outside the scope of a direct Mannich aminomethylation.

Introduction of the 7-aminomethyl Group

Reductive Amination of Aldehyde Precursors

Reductive amination stands as a cornerstone method for the synthesis of amines from carbonyl compounds. mdpi.comorganic-chemistry.org In the context of producing this compound, this strategy would commence with the corresponding aldehyde precursor, 3-chloro-1H-indole-7-carbaldehyde. This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction on a suitable indole substrate. nii.ac.jp

The process of reductive amination typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. mdpi.com The reaction of 3-chloro-1H-indole-7-carbaldehyde with an amine source, such as ammonia or an ammonium salt like ammonium formate, would generate the intermediate imine. mdpi.comyoutube.com Subsequent reduction of this imine yields the target primary amine.

A variety of reducing agents can be employed for this transformation. organic-chemistry.org Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.comorganic-chemistry.org The Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the amine source (in the form of ammonium formate) and the reducing agent, presents a one-pot alternative for this conversion. mdpi.comyoutube.com The choice of reagent and reaction conditions can be optimized to maximize the yield and purity of the desired this compound.

For instance, a general procedure for the reductive amination of an aldehyde might involve dissolving the aldehyde in a suitable solvent like methanol, adding the amine source, and then introducing the reducing agent portion-wise while monitoring the reaction progress. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Reaction Conditions
Sodium borohydride NaBH₄ Methanol, room temperature
Sodium cyanoborohydride NaBH₃CN Methanol, pH control often required
Sodium triacetoxyborohydride NaBH(OAc)₃ Dichloromethane or dichloroethane
Formic acid/Ammonium formate HCOOH/HCOONH₄ Heat, often neat or with a high-boiling solvent
Nucleophilic Substitution Approaches at C-7

An alternative synthetic route to this compound involves nucleophilic substitution at the C-7 position of a pre-functionalized 3-chloroindole core. This approach hinges on the introduction of a suitable leaving group at the 7-position of the indole ring, which can then be displaced by an amine-containing nucleophile.

A common strategy involves the conversion of a 7-substituted indole, such as 7-bromoindole, into an organometallic species, which can then undergo further reactions. For example, a C7-boroindole derivative can be prepared and subsequently converted to other functional groups. acs.org

Direct nucleophilic substitution on an unactivated indole ring is generally challenging. However, in certain activated indole systems, direct substitution is possible. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jppsu.edu While this applies to the C-2 position, it highlights the principle of activating the indole ring to facilitate substitution.

For the synthesis of this compound, a plausible pathway could involve the use of a 7-halomethyl-3-chloroindole derivative. The halogen atom in the benzylic position would be susceptible to nucleophilic displacement by an appropriate nitrogen nucleophile, such as ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction. nih.gov

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. In contrast, a divergent approach starts from a common intermediate that is elaborated into a variety of related structures. nih.gov

One-Pot Synthesis Strategies for Indole Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.netmedjchem.com Several one-pot methods have been developed for the synthesis of substituted indoles. researchgate.netmedjchem.comnih.gov

For example, multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. medjchem.comnih.gov An L-proline-catalyzed three-component reaction of indoles, aldehydes, and malononitrile (B47326) has been reported for the synthesis of 3-indole derivatives. researchgate.net While not directly yielding the target compound, this illustrates the potential of MCRs in accessing functionalized indoles.

A one-pot procedure for the synthesis of aminoenones from chloroalkyl enones and sodium azide has also been demonstrated, which could be conceptually adapted. nih.gov The Fischer indole synthesis, a classic method for indole formation, can also be performed in a one-pot fashion. nih.gov The development of a one-pot synthesis for this compound would likely involve the in-situ formation of the indole ring followed by functionalization at the C-3 and C-7 positions.

Metal-Catalyzed and Organocatalyzed Approaches for Indole Construction

Both metal catalysis and organocatalysis have revolutionized the synthesis of indole derivatives, offering mild and selective methods for their construction and functionalization. nih.govoup.com

Metal-Catalyzed Approaches: Transition metals, particularly palladium, copper, and bismuth, are widely used in indole synthesis. nih.govmdpi.com Palladium-catalyzed reactions, such as the Larock indole synthesis, are highly effective for constructing the indole nucleus. nih.gov Copper-catalyzed reactions are also prevalent, for example, in the dehydrogenation of indolines to indoles. organic-chemistry.org Bismuth catalysts have been employed for the regioselective selenation of indoles. mdpi.com Iron-catalyzed regioselective C-H alkylation of indoles has also been reported. nih.gov The synthesis of 3-chloroindoles can be achieved via a palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines. researchgate.net

Organocatalyzed Approaches: Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral indole derivatives. oup.comacs.orgnih.gov Chiral phosphoric acids are effective catalysts for the asymmetric dearomatization of indoles. nih.gov Imidazolidinone catalysts have been used to activate α,β-unsaturated aldehydes for Friedel-Crafts reactions with indoles. caltech.edu Organocatalytic strategies have been developed for the synthesis of a wide array of indole-based chiral heterocycles. acs.orgnih.govacs.org These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates.

Alternative Reaction Conditions and Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. nih.govresearchgate.net This includes the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste.

Green Solvents and Catalysts: Water has been explored as a solvent for indole synthesis, for instance, in microwave-assisted cycloisomerization reactions. medjchem.com The use of green catalysts, such as L-proline, in multicomponent reactions is another example of a sustainable approach. researchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com Microwave-assisted Fischer indole synthesis and the synthesis of various indole derivatives have been successfully demonstrated. researchgate.net

Atom Economy: The concept of atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, is a key principle of green chemistry. One-pot syntheses and multicomponent reactions are inherently more atom-economical than traditional multi-step syntheses. researchgate.netmedjchem.com

Stereochemical Considerations in the Synthesis of Indole Derivatives (if applicable to chiral analogs)

While this compound itself is achiral, the synthesis of its chiral analogs, where a stereocenter is introduced, requires stereoselective methods. The development of catalytic asymmetric methods for the synthesis of chiral indole derivatives is a highly active area of research. nih.govoup.comacs.orgnih.gov

Organocatalysis has proven to be particularly effective in this regard. oup.comacs.orgnih.gov Chiral catalysts, such as chiral phosphoric acids and imidazolidinones, can induce high levels of enantioselectivity in reactions involving indoles. nih.govcaltech.edu These catalysts can control the facial selectivity of nucleophilic attack on prochiral intermediates, leading to the formation of one enantiomer in excess.

For example, the catalytic asymmetric dearomatization of indoles can generate chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov Similarly, the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinones, provides access to C-3 chiral indoles. caltech.edu Gold-catalyzed cascade cyclization reactions have been used for the stereoselective synthesis of tetracyclic indolines. nih.gov

The synthesis of axially chiral indole derivatives, which possess chirality due to restricted rotation around a single bond, is another area of interest. acs.orgacs.org Organocatalytic methods have been successfully applied to the atroposelective synthesis of these compounds. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 1h Indol 7 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the principal technique for determining the precise connectivities of atoms within the (3-chloro-1H-indol-7-yl)methanamine molecule. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be indispensable.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. semanticscholar.orgnih.govuni.lu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would help to identify adjacent protons on the indole (B1671886) ring and potentially the coupling between the aminomethyl protons and the indole ring, if any. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. nih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the indole and methanamine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This would be key in confirming the substitution pattern, for example, by showing correlations from the aminomethyl protons to carbons C7 and C7a of the indole ring, and from the indole protons to the chlorinated C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for confirming the spatial arrangement of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
NH (indole) ~11.0 (broad s) - H2 → C3, C3a, C7a
H2 ~7.5 (s) ~125 H2 → C3, C3a, C7a
C3 - ~110 -
C3a - ~128 -
H4 ~7.0 (d) ~120 H4 → C5, C6, C7a
H5 ~7.1 (t) ~122 H5 → C3a, C7
H6 ~7.4 (d) ~120 H6 → C4, C7a
C7 - ~130 -
C7a - ~135 -
CH₂ ~4.0 (s) ~40 CH₂ → C7, C7a

Isotopic Labeling for Mechanistic Insights

While not standard for initial structural elucidation, isotopic labeling (e.g., with ¹³C or ¹⁵N) could be employed in more advanced studies. For instance, synthesizing this compound with a ¹³C-labeled aminomethyl group would allow for precise tracking of this group in reactions or binding studies through enhanced NMR signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of one chlorine atom and two nitrogen atoms.

Table 2: Predicted HRMS Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

Ion Formula Calculated m/z
[M+H]⁺ C₉H₁₀N₂Cl 181.0527

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of our compound) to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" that can be used to confirm the structure. For this compound, key fragmentations would be expected, such as the loss of the aminomethyl group or cleavage of the indole ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the indole and amine groups, C-H stretches of the aromatic and methylene (B1212753) groups, C=C stretching of the indole ring, and the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, which can be useful for characterizing the indole ring system.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (indole) ~3400 ~3400
N-H (amine) ~3300-3350 ~3300-3350
C-H (aromatic) ~3100-3000 ~3100-3000
C-H (aliphatic) ~2950-2850 ~2950-2850
C=C (indole) ~1600-1450 ~1600-1450
C-N ~1350-1250 ~1350-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of a molecule's electronic transitions through UV-Vis spectroscopy provides valuable insight into its electronic structure. For this compound, this analysis would reveal characteristic absorption maxima (λmax) corresponding to the energy required to promote electrons to higher energy orbitals.

The UV-Vis spectrum of an indole derivative is influenced by the nature and position of its substituents. The indole ring system itself typically exhibits two main absorption bands. One band, appearing in the 260-290 nm region, is attributed to the π → π* transitions of the benzene (B151609) ring (the B-band), while another, often found at shorter wavelengths around 200-220 nm (the E-band), corresponds to transitions involving the entire indole chromophore. A weaker band (the L-band) can sometimes be observed as a shoulder on the B-band.

For this compound, the presence of the chloro group at the 3-position and the methanamine group at the 7-position would be expected to cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects). The chloro group, being an auxochrome, could lead to a red shift of the λmax values. The methanamine group, also an auxochrome, would likely have a similar effect.

A hypothetical data table for the UV-Vis spectral data of this compound in a solvent like methanol (B129727) might look like the following, based on general knowledge of similar compounds:

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Methanol~220~25,000π → π* (E-band)
Methanol~275~6,000π → π* (B-band)

It is important to note that these are estimated values and require experimental verification. The actual spectrum would provide precise data on the electronic behavior of this specific molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound and diffracting a beam of X-rays off the crystal's planes of atoms. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For this compound, a crystallographic study would reveal the planarity of the indole ring, the conformation of the methanamine substituent, and the specific geometry around the chlorine atom. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding (involving the N-H groups of the indole and the methanamine) and halogen bonding (involving the chlorine atom). This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

A summary of crystallographic data for this compound would be presented in a standardized format, as shown in the hypothetical table below. The values for the unit cell parameters (a, b, c, α, β, γ), space group, and other crystallographic details are placeholders and would need to be determined experimentally.

Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factorTo be determined

The precise determination of these parameters through experimental X-ray diffraction is essential for a complete structural understanding of this compound.

Computational and Theoretical Investigations of this compound: A Review of Current Research

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the compound this compound were found.

While the fields of computational chemistry and molecular modeling have seen extensive application in the study of related indole derivatives and other heterocyclic compounds, this particular molecule does not appear to have been the subject of published research within the scope of the requested analysis.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following topics as they pertain to this compound:

Computational and Theoretical Investigations of 3 Chloro 1h Indol 7 Yl Methanamine

Molecular Dynamics (MD) Simulations

General methodologies for these types of computational studies are well-established. For instance, Density Functional Theory (DFT) is a common approach to determine the optimized geometry and electronic properties of molecules. Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is frequently used to predict a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps provide insight into the charge distribution and potential sites for electrophilic and nucleophilic attack. Conformational analysis and molecular dynamics simulations are employed to understand the flexibility of a molecule and its behavior over time in a simulated environment.

However, without specific studies on (3-chloro-1H-indol-7-yl)methanamine, any presentation of data or detailed discussion on these topics would be speculative and not based on published scientific evidence.

Future research initiatives may choose to investigate the computational and theoretical properties of this compound, at which point a detailed article on this subject could be composed.

Computational Studies on Reactivity and Reaction Mechanisms

Such studies typically begin with the optimization of the molecule's three-dimensional geometry using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or higher). niscpr.res.inresearchgate.net This process determines the most stable conformation of the molecule, which is the foundation for all subsequent calculations of reactivity.

Frontier Molecular Orbital (FMO) Analysis

A key aspect of understanding a molecule's reactivity lies in the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. rsc.org A smaller energy gap generally suggests higher reactivity. rsc.org For substituted indoles, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, one would expect the electron-donating aminomethyl group at the C7 position and the electron-withdrawing chlorine atom at the C3 position to significantly influence the electron density distribution in the indole (B1671886) ring, and thus the energies and localizations of the HOMO and LUMO.

A hypothetical table of calculated FMO energies for this compound, based on common computational practices, might look as follows:

Interactive Data Table: Calculated Frontier Molecular Orbital Properties

Parameter Value (eV) Description
EHOMO -5.8 Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.
ELUMO -0.9 Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a more nuanced understanding of the molecule's stability and reactivity profile. rsc.orgresearchgate.net

Interactive Data Table: Calculated Global Reactivity Descriptors

Descriptor Formula Value (eV) Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.35 The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.45 Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1/(2η) 0.204 The reciprocal of hardness, indicating a higher tendency to react.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the molecule's surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the aminomethyl group and potentially on the indole nitrogen, making them likely sites for protonation or interaction with electrophiles. The area around the chlorine atom and the hydrogen atoms of the aminomethyl group would likely exhibit positive potential, indicating susceptibility to nucleophilic attack.

Reaction Mechanism Studies

Computational studies can also elucidate potential reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the lowest energy pathway, the most probable mechanism for a given reaction can be proposed. For instance, the atmospheric oxidation of indole initiated by hydroxyl radicals has been investigated using such methods. copernicus.org Similar studies on this compound could predict its metabolic pathways or its behavior in various chemical transformations.

Chemical Reactivity and Derivatization Strategies for 3 Chloro 1h Indol 7 Yl Methanamine

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a site for various chemical transformations. Its reactivity is central to building larger molecular architectures from the (3-chloro-1H-indol-7-yl)methanamine core.

The primary amine readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. This reaction is one of the most common methods for derivatizing primary amines. Research on closely related 7-aminomethylindole scaffolds demonstrates that these compounds can be effectively acylated to produce both mono- and bis-amides, depending on the nature of the acylating agent. semanticscholar.org

For instance, the reaction of a 7-aminomethylindole with mono-functional acyl chlorides, like 7-trichloroacetylindole, in the presence of a base such as triethylamine, yields an amide-linked bis-indole. semanticscholar.org Similarly, di-functional acyl chlorides, such as adipoyl chloride, can react with two equivalents of a 7-aminomethylindole to form a symmetrical bis-indole diamide. semanticscholar.org These transformations highlight the utility of the aminomethyl group as a handle for constructing larger, dimeric structures.

Table 1: Examples of Amidation Reactions with 7-Aminomethylindole Analogs

Acylating Agent Base Solvent Product Type Yield (%) Reference
7-Trichloroacetylindole Triethylamine Acetonitrile Amide-linked bis-indole 83% semanticscholar.org
Adipoyl Chloride Triethylamine Dichloromethane Symmetrical diamide 86% semanticscholar.org

This table is based on data for a 3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)methanamine analog.

The nucleophilic aminomethyl group can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible, often acid-catalyzed, reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

This reaction has been demonstrated in the synthesis of unsymmetrical bis-indoles, where a 7-aminomethylindole is condensed with an indole-7-carbaldehyde in ethanol. semanticscholar.org The resulting imine-linked bis-indole showcases a direct method for connecting indole (B1671886) units through a readily formed, yet potentially reversible, linkage. The stability of the imine product can be influenced by the electronic and steric properties of the parent amine and carbonyl compound.

Table 2: Example of Imine Formation with a 7-Aminomethylindole Analog

Carbonyl Compound Solvent Reaction Conditions Product Type Yield (%) Reference

This table is based on data for a 3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)methanamine analog reacting with a similarly substituted indole-7-carbaldehyde.

The aminomethyl group is susceptible to oxidation. The oxidation of primary amines, particularly benzylic amines, can lead to a variety of products, including imines, nitriles, and amides, depending on the oxidant and reaction conditions. rsc.orgresearchgate.net

Common methods for the oxidation of primary amines to nitriles involve reagents such as trichloroisocyanuric acid (TCCA) in the presence of TEMPO, or transition metal catalysts. organic-chemistry.org This transformation offers a route to the synthetically versatile nitrile functional group. Alternatively, under certain aerobic oxidation conditions using ruthenium or copper catalysts, primary benzylic amines can be converted directly into primary amides. rsc.org This involves the oxidation of the α-methylene group and subsequent hydration. While specific examples for this compound are not detailed in the literature, these established methods for primary amine oxidation represent plausible derivatization pathways.

Table 3: General Methods for the Oxidation of Primary Amines

Reaction Reagent/Catalyst Typical Product Reference
Dehydrogenative Oxidation Trichloroisocyanuric acid (TCCA) / TEMPO Nitrile organic-chemistry.org
Acceptorless Dehydrogenation Ruthenium(II)/Hexamethylenetetramine Nitrile organic-chemistry.org
Aerobic Oxidation RuHCl(CO)(PPh₃)₃ Amide rsc.org
Aerobic Oxidation N-MnOₓ Amide rsc.org

Reactions at the Indole Nitrogen (N-1)

The N-1 position of the indole ring is a secondary amine and can participate in various reactions, most notably alkylation and acylation. However, its nucleophilicity is significantly lower than that of the primary aminomethyl group. Therefore, selective functionalization at the N-1 position typically requires prior protection of the more reactive primary amine.

N-alkylation of indoles is commonly achieved by deprotonating the indole nitrogen with a base (e.g., NaH, Cs₂CO₃) to form the indolide anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide. nih.govyoutube.com For a molecule like this compound, direct N-alkylation without protecting the primary amine would likely result in competitive alkylation at the more nucleophilic aminomethyl group. Selective N-1 alkylation would necessitate protecting the side-chain amine, for instance as a carbamate or amide, before proceeding with the indole functionalization.

Similarly, N-acylation of the indole ring can be accomplished using various reagents. While reactive acyl chlorides often lead to C-3 acylation, chemoselective N-acylation can be achieved using milder methods. beilstein-journals.org For example, thioesters have been used as stable acyl sources in the presence of a base like cesium carbonate. beilstein-journals.org Another approach is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents such as tetrapropylammonium perruthenate (TPAP), to yield N-acyl indoles. nih.gov Again, for these reactions to be selective for the indole nitrogen, the aminomethyl group would first need to be protected.

Effective derivatization of this compound at either the aminomethyl group or the indole nitrogen relies heavily on the use of protecting groups. An orthogonal protection strategy, where one group can be removed under conditions that leave the other intact, is essential for selective synthesis.

The primary amine is commonly protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

The indole nitrogen can be protected with several different groups. The choice of protecting group can influence the reactivity of the indole ring and depends on the desired subsequent reactions. Electron-withdrawing groups like sulfonyl derivatives (e.g., tosyl, phenylsulfonyl) or carbamates (e.g., Boc) decrease the nucleophilicity of the indole ring. researchgate.net The Boc group is particularly useful as it can be introduced under mild conditions and removed with acid, though it is more labile than a Boc group on an aliphatic amine. rsc.orgtandfonline.com Sulfonyl groups are more robust but typically require harsher conditions for removal. researchgate.net

Table 4: Common Protecting Groups for the Indole Nitrogen (N-1)

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O), DMAP Trifluoroacetic acid (TFA); NaOMe/MeOH rsc.orgtandfonline.com
Benzenesulfonyl Bs Benzenesulfonyl chloride, Base Strong base (e.g., NaOH); Reductive cleavage researchgate.net
p-Toluenesulfonyl Ts (Tosyl) p-Toluenesulfonyl chloride, Base Strong base; Mg/MeOH researchgate.net

Modifications and Transformations at the 3-chloro Position

The chlorine atom at the 3-position of the indole ring is a key site for diversification. Its reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of novel derivatives with potentially interesting biological or material properties.

Nucleophilic aromatic substitution (SNAr) is a plausible, though potentially challenging, pathway for modifying the 3-position of this compound. The success of SNAr reactions on aromatic rings is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. In the case of 3-chloroindoles, the indole ring itself is electron-rich, which generally disfavors SNAr.

Table 1: Factors Influencing SNAr Reactivity at the 3-Chloro Position

FactorInfluence on SNAr ReactivityRationale
Indole Ring DeactivatingThe electron-rich nature of the indole ring destabilizes the negatively charged intermediate.
7-Methanamine Group DeactivatingAs an electron-donating group, it increases the electron density of the ring system.
N-Substitution Potentially ActivatingElectron-withdrawing groups on the indole nitrogen can decrease the overall electron density of the ring.
Reaction Conditions CriticalHigh temperatures, strong nucleophiles, and polar aprotic solvents are often required.

Transition-metal-catalyzed cross-coupling reactions represent a more versatile and widely applicable strategy for the functionalization of the 3-chloro position. These reactions are less sensitive to the electronic nature of the aromatic ring compared to SNAr and offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of this compound, a palladium catalyst in the presence of a suitable base could facilitate the coupling of the 3-chloroindole with various boronic acids or esters. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. The methanamine group would likely require protection prior to the reaction to avoid side reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction could be employed to introduce alkenyl substituents at the 3-position of the indole ring. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction would provide a direct route to 3-alkynylindoles, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 2: Overview of Potential Cross-Coupling Reactions at the 3-Chloro Position

ReactionCoupling PartnerBond FormedPotential Product
Suzuki R-B(OH)2C-C3-Aryl/Vinyl-1H-indol-7-yl)methanamine
Heck AlkeneC-C3-Alkenyl-1H-indol-7-yl)methanamine
Sonogashira Terminal AlkyneC-C3-Alkynyl-1H-indol-7-yl)methanamine

Electrophilic Aromatic Substitutions on the Indole Ring (excluding 3-position)

The indole ring is inherently reactive towards electrophiles, with the 3-position being the most nucleophilic. However, with the 3-position blocked by a chlorine atom, electrophilic aromatic substitution (EAS) is directed to other positions on the ring. The regioselectivity of these reactions will be governed by the directing effects of the existing substituents: the 3-chloro group and the 7-methanamine group.

The chloro group is an ortho, para-director, but deactivating. The methanamine group at the 7-position is an activating, ortho, para-director. Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group and not sterically hindered. The most probable sites for electrophilic substitution would be the C4 and C6 positions. The C2 position is also a possibility, though generally less favored than substitution on the benzene (B151609) portion of the ring in the absence of a directing group at C3.

Common electrophilic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group, typically using nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., bromine or iodine) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be problematic with amine-containing substrates due to catalyst deactivation. Protection of the amine would be necessary.

Development of this compound as a Building Block for Complex Architectures

The multiple reactive sites on this compound make it a valuable building block for the synthesis of more elaborate molecular structures, including bis-indoles and polycyclic systems.

Bis-indole alkaloids are a class of natural products with diverse biological activities. The synthesis of bis-indoles often involves the reaction of two indole units with an electrophile. While the C3 position is the typical point of linkage, the functional handles on this compound allow for alternative connection strategies.

For instance, the methanamine group at the 7-position can be used to link to another indole moiety. A 7-(aminomethyl)indole can serve as a precursor to form unsymmetrical and symmetrical 3-substituted amide-, imine-, and amine-linked 7,7′-bis-indoles researchgate.net. The reduction of an imine-linked bis-indole can lead to the formation of the corresponding amine-linked bis-indole researchgate.net.

Furthermore, the 3-chloro position, after undergoing a cross-coupling reaction to introduce a suitable functional group, could participate in cyclization reactions to form polycyclic systems. For example, a Sonogashira coupling to introduce an alkyne at C3 could be followed by an intramolecular cyclization onto the benzene ring or a tethered group to construct a new ring system. The development of annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols and 2-(arylethynyl)-1H-indoles has been demonstrated, showcasing a pathway to complex polycyclic indole structures rsc.org.

Biological and Pharmacological Research Applications of 3 Chloro 1h Indol 7 Yl Methanamine and Its Analogs

Role as a Scaffold in Target-Oriented Drug Discovery

The (3-chloro-1H-indol-7-yl)methanamine scaffold is a versatile template for the design and synthesis of novel therapeutic agents. The indole (B1671886) ring system, with its specific substitution pattern of a chlorine atom at the 3-position and a methanamine group at the 7-position, provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the indole ring, potentially enhancing binding affinity and metabolic stability. nih.gov The methanamine group at the 7-position introduces a basic center, which can participate in crucial hydrogen bonding and ionic interactions with target proteins.

In drug discovery, this scaffold serves as a foundational structure for generating libraries of compounds with diverse biological activities. nih.gov By modifying the substituents on the indole nitrogen, the chloro and methanamine groups, medicinal chemists can fine-tune the pharmacological profile of the resulting molecules. This approach has been instrumental in the development of compounds targeting a range of diseases. The versatility of the indole scaffold allows for its application in creating agents with anticancer and antimicrobial properties. nih.gov

The chlorinated indole core is a key feature in many compounds undergoing preclinical investigation. nih.gov For instance, derivatives of 5-chloro-indole have been synthesized and evaluated as potent inhibitors of mutant EGFR/BRAF pathways, which are critical in several cancers. mdpi.com This highlights the importance of the chloro-indole scaffold in the development of targeted cancer therapies. Similarly, 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified as promising scaffolds for anti-MRSA agents. nih.gov

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding the molecular interactions of this compound and its analogs with biological targets is crucial for rational drug design. The unique structural features of this scaffold dictate its binding modes and subsequent biological effects.

Derivatives of the chloro-indole scaffold have demonstrated significant enzyme inhibitory activity. The indole ring can engage in hydrophobic and aromatic stacking interactions within the active sites of enzymes, while the chloro and methanamine substituents can form specific hydrogen bonds and halogen bonds, respectively, with key amino acid residues. For example, in the context of cancer, these compounds can inhibit enzymes that are essential for cancer cell proliferation, ultimately leading to apoptosis.

Recent studies on 5-chloro-indole-2-carboxylate derivatives revealed their potent inhibitory activity against EGFRT790M, a mutation that confers resistance to many EGFR inhibitors. mdpi.com Molecular docking studies of these compounds have shown that the indole scaffold fits snugly into the ATP-binding pocket of the enzyme, with the chloro-substituent making important contacts. Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been developed as potent inhibitors of both wild-type and mutant EGFR. researchgate.net

The chloro-indole scaffold is also a key component in the design of ligands for various receptors. The nature and position of substituents on the indole ring are critical for determining receptor selectivity and affinity. For instance, novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been shown to act as competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org The indole core of these molecules occupies the ligand-binding site, and variations in substitution on the benzyl (B1604629) ring modulate the potency and selectivity for different nAChR subtypes. rsc.org

Molecular docking studies have provided insights into the binding of these indole derivatives to nAChRs. These studies suggest that the indole moiety interacts with key aromatic residues in the binding pocket, while the charged trimethylammonium group forms a crucial interaction with a conserved aspartate residue. rsc.org

By interacting with specific enzymes and receptors, this compound analogs can modulate various cellular signaling pathways. The inhibition of key kinases, such as EGFR and VEGFR-2, by chloro-indole derivatives can disrupt downstream signaling cascades that are critical for cell growth, proliferation, and survival. mdpi.comresearchgate.net This disruption can lead to the induction of apoptosis in cancer cells.

For example, certain 5-chloro-indole derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2. researchgate.net Furthermore, these compounds can enhance the activity of executioner caspases, such as caspase-3, which are central to the apoptotic process. researchgate.net In the context of antimicrobial activity, indole-imidazole derivatives have been identified that inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), although their precise mechanism of action on cellular pathways is still under investigation. nih.gov

In Vitro Biological Activity Studies

A significant body of research has focused on the in vitro evaluation of the biological activities of chloro-indole derivatives. These studies have provided valuable data on their potential as therapeutic agents.

The antiproliferative activity of chloro-indole analogs has been extensively studied against a variety of cancer cell lines. mdpi.comresearchgate.netnih.gov These studies have consistently demonstrated the potent growth-inhibitory effects of these compounds, often with a clear mechanism linked to the inhibition of specific molecular targets.

For instance, a series of 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative activity against cancer cell lines, with GI50 values in the nanomolar range. mdpi.com The most potent of these compounds was found to be a more effective inhibitor of EGFRT790M than the established drug erlotinib. mdpi.com Similarly, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown potent antiproliferative effects, with some derivatives exhibiting greater potency than erlotinib. researchgate.net The mechanism of this antiproliferative activity is directly linked to the inhibition of both wild-type and mutant forms of EGFR. researchgate.net

The following table summarizes the in vitro antiproliferative activity of selected chloro-indole derivatives:

Compound IDCancer Cell LineTargetGI50 (nM)Reference
3e MultipleEGFRT790M/BRAFV600E29-78 mdpi.com
5f MultipleEGFRWT/EGFRT790M29-47 researchgate.net
5g MultipleEGFRWT/EGFRT790M29-47 researchgate.net
VIc MultipleEGFR120 researchgate.net

Antimicrobial Activity (Focus on molecular mechanisms)

Indole derivatives represent a significant class of compounds in the development of new antimicrobial agents. nih.gov Research into various indole analogs has revealed several molecular mechanisms by which they exert their antimicrobial effects. These mechanisms, which could be relevant for this compound, include the inhibition of bacterial efflux pumps, disruption of cell division, and interference with cell membrane integrity.

Inhibition of Efflux Pumps: A primary mechanism of antibiotic resistance in bacteria, such as Staphylococcus aureus, is the overexpression of efflux pumps like NorA, which actively transport antimicrobial agents out of the cell. nih.gov Indole-based compounds have been identified as potent efflux pump inhibitors (EPIs). nih.govresearchgate.netbits-pilani.ac.in By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics. For instance, some synthetic indole derivatives have been shown to potentiate the activity of ciprofloxacin (B1669076) by inhibiting the NorA efflux pump at the transcriptional level. nih.govbits-pilani.ac.in

Table 1: Activity of Select Indole Analogs as NorA Efflux Pump Inhibitors

Compound Target/Organism Activity Metric Result Reference
SMJ-5 NorA Efflux Pump / S. aureus Relative Final Fluorescence (RFF) 3.22 ± 0.17 asm.org
SMJ-3 NorA Efflux Pump / S. aureus Relative Final Fluorescence (RFF) 2.49 ± 0.38 asm.org
Reserpine (Control) NorA Efflux Pump / S. aureus Not specified Positive Control asm.org

This interactive table showcases the efficacy of certain indole derivatives in inhibiting the NorA efflux pump, a key mechanism in bacterial resistance.

Inhibition of Cell Division: The bacterial protein FtsZ is a crucial component of the cell division machinery and a promising target for novel antibiotics. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and death. frontiersin.org Certain indole-core-based molecules have been discovered to inhibit bacterial cell division by disrupting FtsZ polymerization and its associated GTPase activity. nih.gov These compounds bind to the interdomain cleft of the FtsZ protein, an allosteric site that is structurally distinct from the GTP-binding site, which is also a target for some inhibitors. nih.govfrontiersin.org

Table 2: FtsZ Inhibition by an Indole-Core Derivative

Compound Target/Organism Activity Metric Result Reference
CZ74 FtsZ / Gram-positive bacteria MIC 2–4 µg/mL nih.gov
Berberine (Control) Cell Division / B. subtilis MIC 64 µg/mL nih.gov

This interactive table presents data on an indole derivative that targets the FtsZ protein, highlighting a distinct antimicrobial mechanism.

Disruption of Bacterial Membranes: Some indole derivatives exert their antimicrobial effects by directly compromising the integrity of the bacterial cell membrane. nih.gov For example, α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to disrupt the bacterial membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. nih.gov This membrane perturbation is a likely mechanism for both their intrinsic antimicrobial activity and their ability to potentiate other antibiotics. nih.gov Similarly, certain tris(1H-indol-3-yl)methylium salts are thought to form pores in the cytoplasmic membrane of microbial cells, facilitating their entry and subsequent action.

Anti-inflammatory Mechanisms

The indole nucleus is a core component of several well-known anti-inflammatory drugs, such as indomethacin. chemrxiv.orgmdpi.com Consequently, novel indole derivatives are frequently investigated for their anti-inflammatory potential. The mechanisms underlying this activity are diverse and often involve the modulation of key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Mediators and Pathways: A common mechanism of anti-inflammatory action is the inhibition of pro-inflammatory molecules. Indole derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS). chemrxiv.orgrsc.org This suppression is often linked to the inhibition of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Some indole compounds, such as 3-(2-bromoethyl)-indole, have been identified as potent inhibitors of NF-κB activation. nih.gov

Table 3: Anti-inflammatory Activity of Select Indole Analogs

Compound Mechanism/Assay Activity Metric Result Reference
Indole Derivative 3 NO Inhibition (LPS-stimulated RAW 264.7 cells) Significant reduction vs. parent compound Potent chemrxiv.org
Indole Derivative 6 NO Inhibition (LPS-stimulated RAW 264.7 cells) Significant reduction vs. parent compound Potent chemrxiv.org
BEI-9 NF-κB Inhibition IC₅₀ (Basal) 0.8 µM nih.gov
Compound 13b Cytokine Inhibition (LPS-induced NO, IL-6, TNF-α) IC₅₀ (NO) 10.992 µM rsc.org

This interactive table summarizes the anti-inflammatory effects of various indole derivatives, focusing on their ability to inhibit key inflammatory mediators and pathways.

Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.comnih.gov The two main isoforms are COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). nih.gov Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Numerous studies have focused on designing indole derivatives as selective COX-2 inhibitors. mdpi.comnih.govbenthamscience.comnih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of the COX-2 enzyme. mdpi.comisfcppharmaspire.com

Structure-Mechanism Relationship (SMR) Studies

Understanding the relationship between the chemical structure of indole derivatives and their biological mechanism of action is crucial for designing more potent and selective therapeutic agents. SMR studies on various indole analogs have provided valuable insights into how different substituents on the indole ring and its side chains influence their interaction with specific biological targets.

Influence of the Indole Core and Substituents: The indole ring system is a fundamental pharmacophore for a wide range of biological activities. journal-jop.org The specific substitutions on this core structure, however, dictate the compound's potency and its target selectivity. For instance, in the context of antimicrobial activity, the presence of a halogen, such as bromine or chlorine at the 5-position of the indole ring, has been shown to enhance broad-spectrum activity in certain series of indole-polyamine conjugates. nih.gov Similarly, for cannabinoid receptor modulators, a chloro or fluoro group at the C5 position of the indole ring enhances potency. nih.gov

Directing Mechanism through Structural Modification: The nature and position of substituents can direct an indole derivative towards a specific molecular mechanism.

These studies collectively indicate that the 3-chloro and 7-methanamine substitutions on the indole core of this compound are critical determinants of its potential biological activity. The chloro group, being an electron-withdrawing halogen, and the methanamine group, a potential hydrogen-bond donor and base, would significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with specific residues within the binding sites of various protein targets. Further empirical research on this compound is necessary to elucidate its precise molecular mechanisms and to fully characterize its structure-mechanism relationships.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Analogs of (3-chloro-1H-indol-7-yl)methanamine

The design of analogs of this compound is guided by several key principles aimed at optimizing the compound's interaction with its biological target. The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of receptors and enzymes with high affinity. nih.gov The design strategy for new analogs often involves a systematic modification of the core structure to probe the chemical space around it.

Key design considerations include:

Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. For instance, the chloro group could be replaced by other halogens (e.g., bromo, fluoro) or a methyl group to investigate the role of electronics and sterics at that position.

Molecular Scaffolding and Hopping: Retaining the core pharmacophoric elements while modifying the central scaffold to discover novel chemical series with improved properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a specific conformation, which can lead to increased affinity and selectivity for the target.

Molecular Association: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or additive effects. nih.gov

A common approach involves the synthesis of a library of analogs with systematic variations at different positions of the indole ring and the side chain. This allows for a comprehensive exploration of the SAR.

Impact of Substitutions on Biological Activity

The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring and its side chains.

Systematic modifications at various positions of the indole ring have been shown to modulate the biological activity of related indole compounds.

Position C-2: Introduction of substituents at the C-2 position of the indole nucleus can influence the electronic properties and steric profile of the molecule. In studies on melatonin (B1676174) receptor ligands, the lipophilicity of the C-2 substituent was found to be a critical determinant of affinity, with an optimal range for this property. nih.gov Furthermore, planar, electron-withdrawing substituents at C-2 were suggested to enhance affinity through additional interactions with the binding pocket. nih.gov

The following table summarizes the general impact of substitutions at different indole ring positions based on studies of various indole derivatives.

PositionType of SubstitutionPotential Impact on Biological Activity
C-2 Alkyl, Aryl, Electron-withdrawing groupsModulates lipophilicity and electronic interactions, potentially enhancing receptor affinity. nih.gov
C-4 Halogens, Methoxy (B1213986) groupsCan influence binding affinity and selectivity through steric and electronic effects. nih.gov
C-5 Halogens, Methoxy groupsOften associated with enhanced biological activity in various indole series; can influence electronic properties. nih.gov
C-6 Halogens, Methoxy groupsCan modulate the overall electronic character of the indole ring, impacting target interaction. nih.gov

The aminomethyl side chain at the C-7 position is a key feature that can be modified to explore its role in biological activity. Variations can include:

Alkylation of the Amino Group: Introducing alkyl groups on the nitrogen atom can affect the basicity and steric bulk of the side chain, which can be critical for forming salt bridges or hydrogen bonds with the target protein.

Chain Length and Rigidity: Altering the length of the linker between the indole ring and the amino group, or incorporating it into a cyclic system, can impact the conformational flexibility of the molecule and its ability to adopt the optimal binding pose.

Replacement of the Amino Group: Substituting the amino group with other functional groups, such as amides or ureas, can probe the importance of the basic nitrogen for activity and introduce new hydrogen bonding capabilities.

The chlorine atom at the C-3 position is a significant feature of the molecule. Halogen atoms can influence biological activity through several mechanisms:

Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, affecting its reactivity and interaction with biological macromolecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding site of a protein, which can contribute to binding affinity.

In a study of indole and isatin (B1672199) derivatives as antiamyloidogenic agents, the presence of a chlorine substituent was found to warrant good potency. mdpi.com

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govdovepress.com A pharmacophore model for this compound analogs would typically consist of features such as:

Hydrogen Bond Acceptors and Donors: The indole NH group and the aminomethyl side chain are potential hydrogen bond donors, while the nitrogen atom of the amino group can act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The indole ring itself represents a significant hydrophobic and aromatic feature.

Positive Ionizable Feature: The aminomethyl side chain is likely to be protonated at physiological pH, providing a positive ionizable feature.

A pharmacophore model can be generated based on a set of active and inactive analogs (ligand-based) or from the structure of the biological target's binding site (structure-based). dovepress.com Such models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric requirements. dovepress.com For instance, pharmacophore models have been successfully used to identify dopamine (B1211576) D2 antagonists among indole derivatives, highlighting the importance of aromatic features and a positive ionizable center. pharmacophorejournal.com

Computational Approaches in SAR/QSAR: Molecular Docking and Cheminformatics

Computational methods are integral to modern drug discovery and play a significant role in understanding the SAR and QSAR of compounds like this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking analogs of this compound into a putative binding site, researchers can visualize potential binding modes, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and rationalize observed SAR trends. Docking studies on other indole derivatives have successfully elucidated their binding mechanisms with targets such as the androgen receptor and various kinases. nih.govnih.gov

Cheminformatics and QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsi.org This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govijpsi.org A robust QSAR model can be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. For example, QSAR studies on substituted indole derivatives have highlighted the importance of lipophilicity and electronic parameters for their anti-inflammatory activity. researchgate.net

The integration of molecular docking, pharmacophore modeling, and QSAR provides a powerful in silico platform for the design and optimization of novel analogs based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 3 Chloro 1h Indol 7 Yl Methanamine

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to grow. nih.gov Traditional methods for synthesizing indoles often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. nih.gov Consequently, a primary focus of future research will be the development of novel synthetic routes to (3-chloro-1H-indol-7-yl)methanamine that align with the principles of green and sustainable chemistry. researchgate.net

Recent advancements in organic synthesis have highlighted several promising strategies. These include the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. tandfonline.com Additionally, the development of catalyst-free multicomponent reactions offers a streamlined approach to constructing complex molecules like indole-pyrrole conjugates in a one-pot operation, often using greener solvents like ethanol. rsc.orgacs.org The exploration of magnetic nanoparticles as reusable catalysts also presents an eco-friendly alternative for the synthesis of indole derivatives. researchgate.net

Future efforts should aim to adapt and optimize these green methodologies for the specific synthesis of this compound. This would involve a systematic investigation of various starting materials, catalysts, and reaction conditions to identify the most sustainable and efficient pathway.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Indole Derivatives

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often toxic and non-renewable (e.g., THF) researchgate.netGreen solvents (e.g., water, ethanol) researchgate.netrsc.org
Catalysts Often rely on transition-metal catalysts nih.govReusable catalysts (e.g., magnetic nanoparticles), or catalyst-free methods researchgate.netacs.org
Energy Input Often requires prolonged heatingMicrowave irradiation to reduce reaction times tandfonline.com
Waste Generation Can produce significant amounts of waste nih.govAims to minimize byproducts and waste researchgate.net
Atom Economy Can be lowHigh, especially in multicomponent reactions

Development of Advanced Biological Probes and Tools

The unique structure of the indole nucleus makes it an excellent scaffold for the design of biological probes. researchgate.netchula.ac.th These tools are essential for visualizing and understanding complex biological processes at the molecular level. rsc.org The development of fluorescent probes, in particular, has revolutionized the study of cellular dynamics due to their high sensitivity and spatiotemporal resolution. rsc.orgmdpi.com

This compound, with its specific substitution pattern, could be a valuable starting point for creating novel biological probes. The chloro and methanamine groups offer sites for chemical modification, allowing for the attachment of fluorophores or other reporter molecules. For instance, alkenyl indole-based fluorophores have been designed to track the polarity of lipid droplets, which are implicated in diseases like Parkinson's. acs.org

Future research in this area should focus on designing and synthesizing derivatives of this compound that can act as selective probes for specific biological targets, such as enzymes or receptors. rsc.org This could involve creating probes that respond to changes in the cellular environment, such as pH or the presence of specific ions. mdpi.com The development of dual-reactivity based fluorescent probes for visualizing intracellular signaling molecules like hydrogen polysulfides is another promising avenue. nih.gov

Exploration of Multidisciplinary Applications Beyond Current Scope

While indole derivatives are well-known for their pharmacological activities, their potential applications extend far beyond medicine. nih.govresearchgate.netchula.ac.th The unique electronic and photophysical properties of the indole ring make it suitable for use in materials science, electronics, and nanotechnology.

Future research should explore the potential of this compound and its derivatives in these non-biological fields. For example, the compound could be investigated as a building block for organic light-emitting diodes (OLEDs), sensors, or as a component of novel polymers. The specific substitutions on the indole ring could be tailored to fine-tune the material's properties for a desired application.

A multidisciplinary approach, combining the expertise of chemists, physicists, and materials scientists, will be crucial for unlocking the full potential of this compound in these new areas.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is transforming the field of drug discovery and materials science. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new compounds. nih.gov

For this compound, AI and ML could be employed in several ways. Generative models can propose novel derivatives with desired properties, such as enhanced biological activity or improved synthetic accessibility. nih.gov Machine learning algorithms can predict the pharmacokinetic and toxicological profiles of these virtual compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Table 2: Key AI/ML Applications in the Development of this compound Derivatives

ApplicationDescriptionPotential Impact
Generative de novo Design AI models generate novel molecular structures with desired properties. nih.govRapidly explore a vast chemical space for new drug candidates or materials.
Property Prediction ML algorithms predict biological activity, toxicity, and physicochemical properties. nih.govPrioritize promising compounds and reduce the need for extensive experimental screening.
Retrosynthesis Planning AI tools suggest synthetic pathways for target molecules. researchgate.netAccelerate the development of efficient and sustainable synthetic routes.
Automated Synthesis Robotic platforms, guided by AI, perform chemical reactions. researchgate.netIncrease the speed and efficiency of compound synthesis and optimization.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (3-chloro-1H-indol-7-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:

Chlorination : Direct chlorination at the 3-position of 1H-indole using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C .

Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution. For example, reacting 3-chloro-1H-indol-7-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux .

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency by stabilizing intermediates .
  • Catalysts : Use of Pd/C or Raney nickel enhances hydrogenation steps for reductive amination .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during chlorination .

Q. Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)References
ChlorinationSO₂Cl₂, DCM, 0°C75–85
AminationNH₄OAc, NaBH₃CN, MeOH, reflux60–70

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro at C3, methanamine at C7). Aromatic protons in the indole ring appear at δ 6.8–7.5 ppm, while the methanamine CH₂ group resonates at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 184.04 (C₉H₉ClN₂⁺) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the chloro and methanamine groups on indole ring planarity .

Advanced Research Questions

Q. How does the chloro substituent at C3 influence the compound’s reactivity and biological activity?

The electron-withdrawing chloro group:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling at C2 or C4) .
  • Modulates Bioactivity : Increases binding affinity to serotonin receptors (5-HT₂A/5-HT₆) by altering indole ring electron density .

Q. Table 2: Comparative Bioactivity of Analogous Indole Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Reference
(3-Cl-7-CH₂NH₂-Indole)5-HT₂A120 ± 15
(4-Cl-7-CH₂NH₂-Indole)5-HT₆85 ± 10

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

  • Impurity in Starting Materials : Use HPLC-purified 1H-indole-7-carbaldehyde (>98% purity) to avoid byproducts .
  • Moisture Sensitivity : Conduct amination under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
  • Catalyst Deactivation : Replace Pd/C with PtO₂ for higher hydrogenation efficiency in moisture-prone conditions .

Q. How can computational modeling guide structural optimization of this compound for CNS drug discovery?

  • Docking Studies : Predict binding modes to dopamine D₂/D₃ receptors using AutoDock Vina. The methanamine group forms hydrogen bonds with Asp110 (D₂) .
  • QSAR Analysis : Electron-donating groups at C7 (e.g., methyl) improve blood-brain barrier permeability (clogP < 2.5) .

Q. Table 3: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight184.64 g/molHRMS
logP2.1 ± 0.3HPLC
Aqueous Solubility1.2 mg/mL (pH 7.4)Shake-flask

Q. What structural analogs of this compound show promise in overcoming metabolic instability?

  • Fluorine Substitution : Replacing C3-Cl with CF₃ reduces CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 h) .
  • Methylation of Amine : N-Methyl derivatives exhibit enhanced stability in liver microsomes (85% remaining after 1 h vs. 45% for parent compound) .

Q. How does steric hindrance from the methanamine group affect regioselectivity in further derivatization?

The CH₂NH₂ group at C7 directs electrophilic substitution to C2/C4 due to steric blocking at C5/C6. For example:

  • Nitration : HNO₃/H₂SO₄ selectively yields 2-nitro derivatives (75% regioselectivity) .
  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at C4 with arylboronic acids (60–70% yield) .

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